3-Chloro-1-(2-fluorophenyl)isoquinoline
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Overview
Description
3-Chloro-1-(2-fluorophenyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of a chlorine atom at the third position and a fluorophenyl group at the first position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2-fluorophenyl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 3-chloroaniline.
Condensation Reaction: The first step involves the condensation of 2-fluorobenzaldehyde with 3-chloroaniline in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the isoquinoline ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated reactors and advanced purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-fluorophenyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Chloro-1-(2-fluorophenyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: The compound serves as a model compound in various chemical research studies to understand the reactivity and properties of isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-fluorophenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloroisoquinoline: Lacks the fluorophenyl group, making it less versatile in certain applications.
1-(2-Fluorophenyl)isoquinoline: Lacks the chlorine atom, which may affect its reactivity and properties.
3-Bromo-1-(2-fluorophenyl)isoquinoline: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and applications.
Uniqueness
3-Chloro-1-(2-fluorophenyl)isoquinoline is unique due to the presence of both the chlorine atom and the fluorophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89721-09-5 |
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Molecular Formula |
C15H9ClFN |
Molecular Weight |
257.69 g/mol |
IUPAC Name |
3-chloro-1-(2-fluorophenyl)isoquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-14-9-10-5-1-2-6-11(10)15(18-14)12-7-3-4-8-13(12)17/h1-9H |
InChI Key |
PJDPZMNQISTLDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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